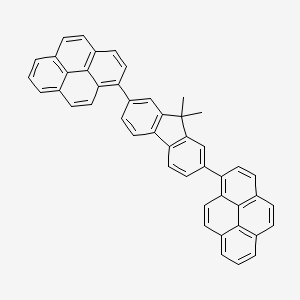
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two pyrene groups attached to a fluorene core, which is further substituted with two methyl groups at the 9th position. The molecular formula of this compound is C57H32, and it has a molecular weight of 716.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dibromo-9,9-dimethylfluorene and 1-pyrenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2,7-dibromo-9,9-dimethylfluorene reacts with 1-pyrenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted pyrene-fluorene compounds.
Scientific Research Applications
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it highly fluorescent in certain environments. The pathways involved include the restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Di(1-pyrenyl)-9,9’-spirobi[9H-fluorene]
- 1,3,6,8-Tetrakis(1-pyrenyl)pyrene
- 1,3-Di(1-pyrenyl)benzene
Uniqueness
2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene stands out due to its unique combination of pyrene and fluorene moieties, which impart distinct photophysical properties. Its high fluorescence and stability make it particularly valuable in applications requiring robust and efficient light-emitting materials .
Properties
CAS No. |
607739-80-0 |
|---|---|
Molecular Formula |
C47H30 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
1-(9,9-dimethyl-7-pyren-1-ylfluoren-2-yl)pyrene |
InChI |
InChI=1S/C47H30/c1-47(2)41-25-33(35-19-13-31-11-9-27-5-3-7-29-15-23-39(35)45(31)43(27)29)17-21-37(41)38-22-18-34(26-42(38)47)36-20-14-32-12-10-28-6-4-8-30-16-24-40(36)46(32)44(28)30/h3-26H,1-2H3 |
InChI Key |
OKHVOSFQYQCOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


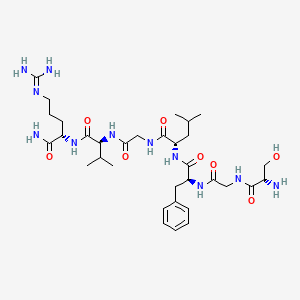
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
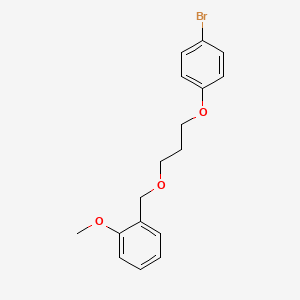
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
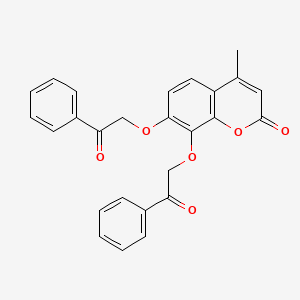
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
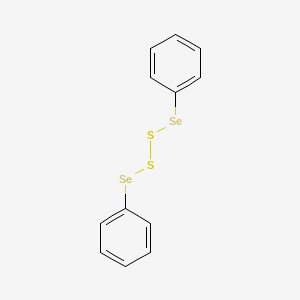
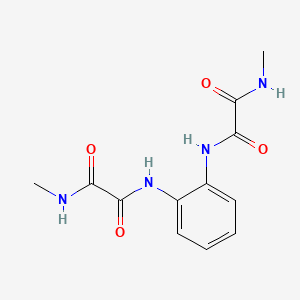
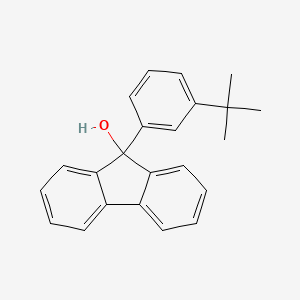
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
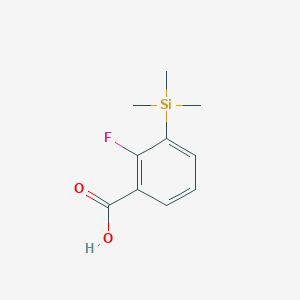
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
